

Introduction: A Sterically Hindered Building Block for Advanced Synthesis

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Compound of Interest

Compound Name: (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1377591

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(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block in contemporary organic synthesis. Its unique trifunctional architecture—featuring a reactive boronic acid, a versatile bromo leaving group, and a powerfully modulating trifluoromethoxy substituent—makes it a strategic tool for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science.

The strategic placement of the bromo and trifluoromethoxy groups ortho to the boronic acid creates a sterically demanding environment around the reactive center. This steric hindrance, often a synthetic challenge, is also a key feature that can be exploited to control selectivity in cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this reagent, with a focus on the practical insights required by researchers and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven protocols and mechanistic understanding to empower scientists to effectively utilize this potent synthetic intermediate.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its successful application. The data for **(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid**,

summarized below, informs choices regarding solvents, reaction temperatures, and storage conditions.

Property	Data
Molecular Formula	C ₇ H ₅ BBrF ₃ O ₃
Molecular Weight	298.83 g/mol
Appearance	Typically an off-white to white solid
CAS Number	957066-17-0
Melting Point	Data not consistently available; similar compounds melt >100 °C
Solubility	Soluble in polar organic solvents like THF, Dioxane, DMF, Acetone

Note: Physical properties like melting point can vary based on purity and the presence of the corresponding boroxine anhydride, which can form upon dehydration.

The Trifecta of Functionality: Deconstructing the Molecule

The utility of **(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid** stems from the interplay of its three key functional groups.

The Trifluoromethoxy (-OCF₃) Group: A Bioisostere for Modern Drug Design

The trifluoromethoxy group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a drug candidate's pharmacological profile.^{[1][2]} Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety imparts a unique combination of electronic and physical properties:

- Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.^[3] This property can significantly improve a molecule's ability

to cross cell membranes, potentially boosting bioavailability.[4]

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life *in vivo*.[1][4]
- Electronic Modulation: It acts as a strong electron-withdrawing group through induction, which can alter the pKa of nearby functionalities and influence binding interactions with biological targets.

The Boronic Acid [-B(OH)₂] Group: The Linchpin of Cross-Coupling

The boronic acid is the reactive handle for the Suzuki-Miyaura reaction, one of the most powerful C-C bond-forming reactions in organic synthesis.[5][6] Its advantages are numerous:

- High Stability: Boronic acids are generally stable to air and moisture, making them easy to handle and store compared to many other organometallic reagents.
- Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed, contributing to the "green" credentials of the Suzuki-Miyaura coupling.[6]
- Functional Group Tolerance: The reaction conditions are exceptionally mild, tolerating a vast array of other functional groups on the coupling partners.[7]

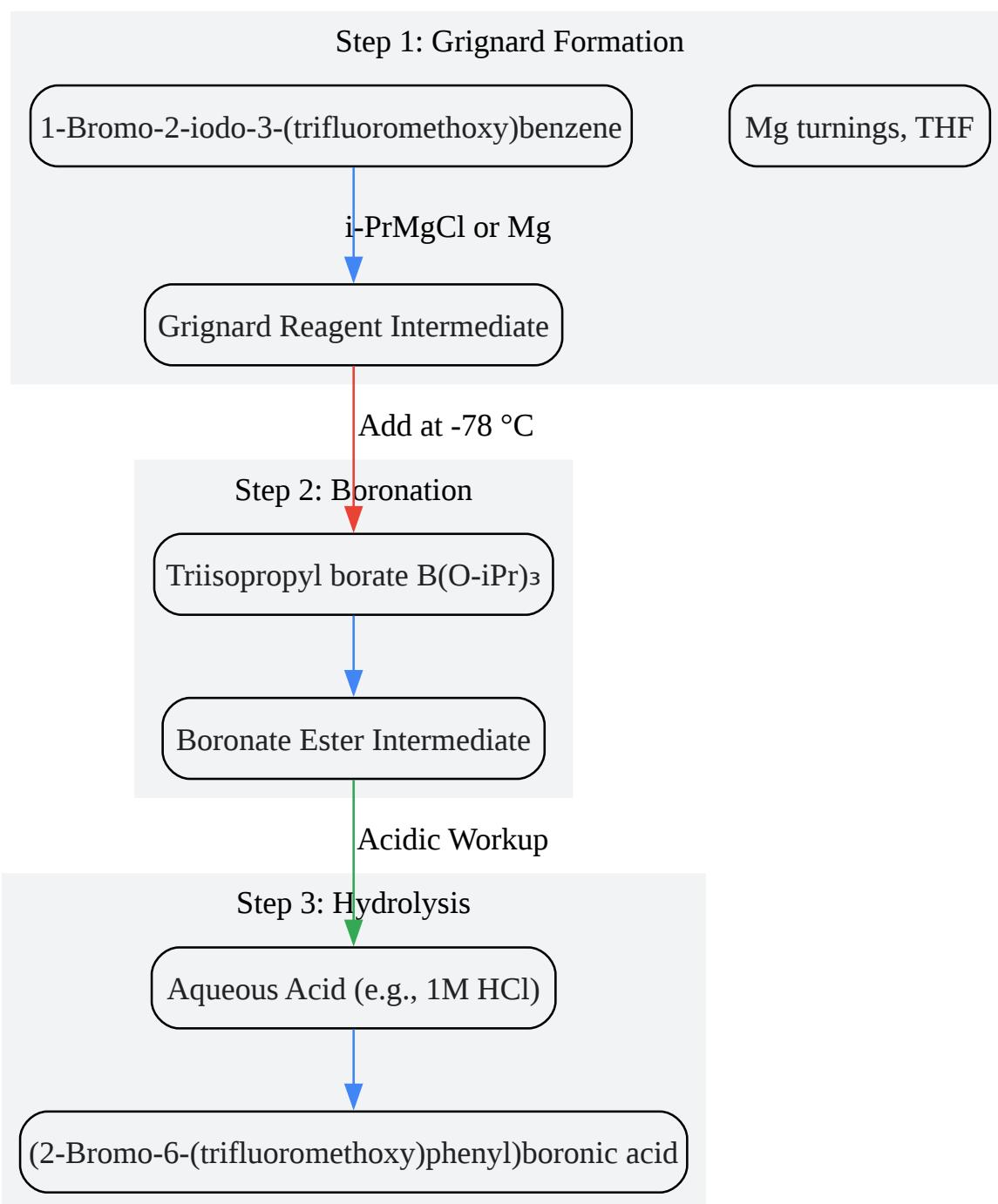
The Ortho-Bromo Substituent: A Handle for Sequential Functionalization

The bromine atom serves as a reliable leaving group in palladium-catalyzed cross-coupling reactions. Its position ortho to the boronic acid introduces significant steric bulk, which is a critical consideration for reaction design. This arrangement allows for a two-stage synthetic strategy: first, a Suzuki-Miyaura coupling via the boronic acid, followed by a second cross-coupling reaction at the bromide position, enabling the rapid assembly of complex, highly substituted aromatic systems.

Synthesis of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid

The synthesis of aryl boronic acids typically proceeds via the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. The following protocol outlines a standard and reliable method.

Synthetic Workflow Diagram

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Caption: Synthetic pathway for the target boronic acid.

Detailed Experimental Protocol: Synthesis

Causality: This procedure utilizes a Grignard reaction, a classic method for forming carbon-metal bonds.^{[8][9]} The reaction is performed at low temperature (-78 °C) during the addition of the borate ester to prevent side reactions, such as the addition of multiple aryl groups to the boron center. Acidic hydrolysis is required to convert the boronate ester intermediate into the final boronic acid.

- Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add anhydrous tetrahydrofuran (THF).
- Grignard Initiation: Add a small crystal of iodine to activate the magnesium. Slowly add a small amount of a solution of 1-bromo-2-iodo-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
- Grignard Formation: Add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours to ensure complete formation of the Grignard reagent.^[8]
- Boronation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature overnight.
- Hydrolysis & Workup: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 1M aqueous HCl. Stir vigorously for 1-2 hours until all solids have dissolved and two clear layers are present.
- Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by slurry in a non-polar solvent like hexane to afford the pure **(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

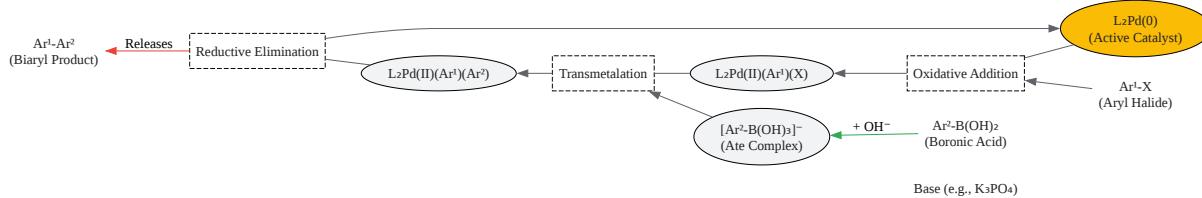
The primary application of **(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid** is in the Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures. The steric hindrance from the two ortho substituents necessitates carefully chosen reaction conditions to achieve high yields.

Mechanistic Considerations for Hindered Substrates

The standard Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5] For sterically hindered partners, the transmetalation and reductive elimination steps can be slow.

- **Causality of Catalyst Choice:** To overcome this, catalysts with bulky, electron-rich phosphine ligands are required.[10] Ligands like tricyclohexylphosphine (PCy_3), tri-tert-butylphosphine (P(tBu)_3), or biarylphosphine ligands (e.g., SPhos, XPhos) promote the formation of a coordinatively unsaturated, highly reactive $\text{Pd}(0)$ species.[10] These bulky ligands also accelerate the final reductive elimination step to release the product and regenerate the catalyst.[11]
- **Role of the Base:** A strong base (e.g., K_3PO_4 , Cs_2CO_3) is crucial. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group from boron to palladium during the transmetalation step.[5][6]

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Self-Validating System: This protocol incorporates best practices for ensuring a successful reaction. The use of a pre-catalyst ensures a reliable source of active Pd(0). Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

- **Reactor Setup:** To a dry Schlenk flask or microwave vial, add **(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid** (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and a base such as potassium phosphate (K₃PO₄, 3.0 equivalents).
- **Catalyst Addition:** Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the corresponding ligand if not using a pre-catalyst.
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- **Solvent Addition:** Add a degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe. The choice of solvent depends on the specific substrates and should be empirically optimized.

- Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
- Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

As with all laboratory chemicals, **(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid** should be handled with appropriate care. The following guidelines are based on safety data for analogous phenylboronic acids.[\[12\]](#)[\[13\]](#)

Safety Aspect	Recommendation
Hazards	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed. [13]
Personal Protective Equipment (PPE)	Wear protective gloves (nitrile), safety glasses with side-shields or goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. [13]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere for long-term stability.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12]

Conclusion

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is more than just another reagent; it is a precisely designed tool for overcoming specific synthetic challenges. The combination of a sterically hindered boronic acid, a trifluoromethoxy group for modulating physicochemical properties, and a bromo-handle for subsequent functionalization provides a powerful platform for innovation. By understanding the causality behind the required experimental conditions—particularly the selection of specialized catalysts and bases to overcome steric hindrance—researchers can successfully leverage this building block to construct novel molecules with tailored properties for applications ranging from pharmaceuticals to advanced materials.

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